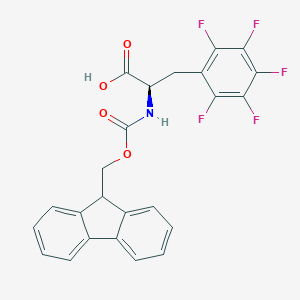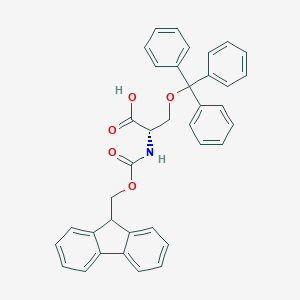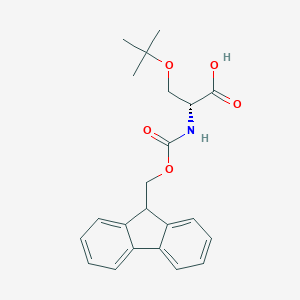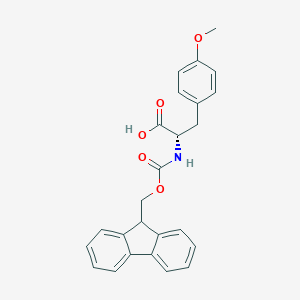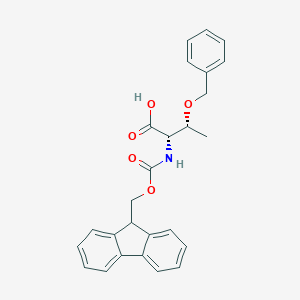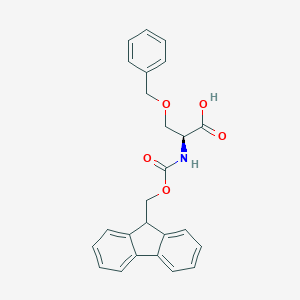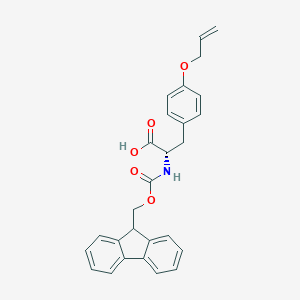
Fmoc-苏氨酸醇
描述
Fmoc-Threoninol, also known as 9-fluorenylmethyloxycarbonyl-threoninol, is a derivative of threonine, an amino acid. It is commonly used in peptide synthesis as a protecting group for the amino and hydroxyl functions. The Fmoc group is base-labile, making it easy to remove under mildly basic conditions, which is advantageous in solid-phase peptide synthesis.
科学研究应用
Chemistry: Fmoc-Threoninol is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino and hydroxyl functions, facilitating the stepwise assembly of peptide chains.
Biology: In biological research, Fmoc-Threoninol is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine: Fmoc-Threoninol is used in the development of peptide-based therapeutics. It aids in the synthesis of peptides that can act as drugs or drug delivery agents.
Industry: In the pharmaceutical industry, Fmoc-Threoninol is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic peptides and peptide-based materials.
准备方法
Synthetic Routes and Reaction Conditions: Fmoc-Threoninol is synthesized by reacting threoninol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in a solvent like dioxane or dimethylformamide (DMF). The Fmoc group is introduced to protect the amino group of threoninol, forming Fmoc-Threoninol.
Industrial Production Methods: Industrial production of Fmoc-Threoninol follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Fmoc-Threoninol can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the Fmoc group, typically using hydrogenolysis under mildly acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Bases like piperidine or diethylamine are used to remove the Fmoc group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Removal of the Fmoc group, yielding free threoninol.
Substitution: Introduction of various functional groups depending on the nucleophile used.
作用机制
The mechanism of action of Fmoc-Threoninol involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group is introduced to the amino group of threoninol, preventing unwanted side reactions. During the synthesis process, the Fmoc group can be selectively removed using a base, allowing for the controlled assembly of peptide chains. The molecular targets and pathways involved include the activation of the carboxyl group of the incoming amino acid and the protection of the amino group of the receiving amino acid.
相似化合物的比较
Fmoc-Serinol: Similar to Fmoc-Threoninol but derived from serine.
Fmoc-Tyrosinol: Derived from tyrosine and used in peptide synthesis.
Fmoc-Valinol: Derived from valine and used as a protecting group in peptide synthesis.
Uniqueness: Fmoc-Threoninol is unique due to its specific structure, which includes both an amino and a hydroxyl group. This dual functionality makes it particularly useful in the synthesis of complex peptides and proteins. Compared to other Fmoc-protected amino alcohols, Fmoc-Threoninol offers distinct advantages in terms of reactivity and selectivity during peptide synthesis.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-KZULUSFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427237 | |
| Record name | Fmoc-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176380-53-3 | |
| Record name | Fmoc-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Threoninol in peptide synthesis, and how is it utilized in the production of Octreotide?
A1: Fmoc-Threoninol is a derivative of the amino acid Threonine and serves as a crucial building block in solid-phase peptide synthesis [, ]. It is specifically employed as the C-terminal residue when synthesizing peptide alcohols, like Octreotide, a potent synthetic analog of somatostatin [, ].
Q2: The research mentions a specific linker, "dihydropyran-2-carboxylic acid," used with Fmoc-Threoninol. What are the advantages of this linker in solid-phase peptide synthesis?
A2: Dihydropyran-2-carboxylic acid acts as a bifunctional linker, meaning it can attach to both the solid support and the Fmoc-Threoninol []. This linker demonstrates stability during the repetitive cycles of amino acid coupling and deprotection required in solid-phase peptide synthesis []. This stability ensures a high yield of the desired peptide product. Furthermore, this linker allows for the cleavage of the synthesized peptide from the resin while retaining the C-terminal alcohol group of Threoninol, which is essential for the biological activity of peptides like Octreotide [].
Q3: The study highlights the use of Thallium Trifluoroacetate [Tl(TFA)3] in Octreotide synthesis. What is its function, and why is it preferred in this context?
A3: Thallium Trifluoroacetate [Tl(TFA)3] is utilized to facilitate the formation of disulfide bonds in Octreotide while it is still attached to the resin []. This on-resin cyclization is crucial for the peptide's biological activity. [Tl(TFA)3] is preferred because it operates under mild conditions, leaving both the protecting groups on the amino acid side chains and the linker intact []. This selectivity allows for further modifications or conjugations to the Octreotide peptide while still bound to the resin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


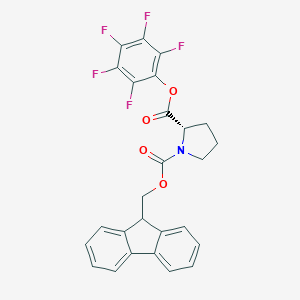
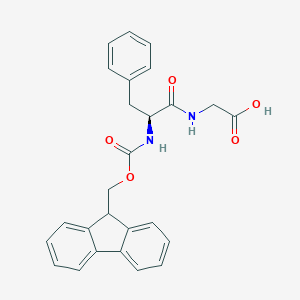
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)
